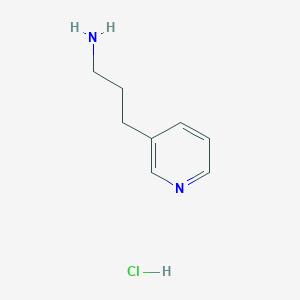
3-(Pyridin-3-yl)propan-1-amine hydrochloride
Overview
Description
3-(3-Pyridyl)propylamine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Synthesis Analysis
The synthesis of 3-(Pyridin-3-yl)propan-1-amine hydrochloride involves various organic synthesis transformations. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine .Molecular Structure Analysis
The molecular formula of 3-(Pyridin-3-yl)propan-1-amine is C8H12N2 . The molecular weight is 136.19 g/mol .Chemical Reactions Analysis
3-(3-Pyridyl)propylamine is used in various organic synthesis transformations. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-3-yl)propan-1-amine include a molecular weight of 136.19 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 83.3 . It also has a rotatable bond count of 3 .Scientific Research Applications
-
Organic Synthesis Transformations
- Field : Organic Chemistry
- Application : 3-(3-Pyridyl)propylamine is used in various organic synthesis transformations .
- Methods : It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .
- Results : The outcome of this process is the production of 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .
-
Synthesis of Pocket Porphyrins
- Field : Organic Chemistry
- Application : 3-(3-Pyridyl)propylamine is used in the synthesis of pocket porphyrins .
- Methods : The specific methods of application or experimental procedures are not provided in the available resources .
- Results : The outcome of this process is the production of pocket porphyrins .
-
Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : The specific methods of application or experimental procedures are not provided in the available resources .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Synthesis of Imidazole Containing Compounds
- Field : Organic Chemistry
- Application : 3-(3-Pyridyl)propylamine is used in the synthesis of imidazole containing compounds .
- Methods : The specific methods of application or experimental procedures are not provided in the available resources .
- Results : The outcome of this process is the production of imidazole containing compounds .
-
Synthesis of Imidazo[1,2-a]pyrimidines
- Field : Organic Chemistry
- Application : 3-(3-Pyridyl)propylamine is used in the synthesis of imidazo[1,2-a]pyrimidines .
- Methods : The specific methods of application or experimental procedures are not provided in the available resources .
- Results : The outcome of this process is the production of imidazo[1,2-a]pyrimidines .
- Synthesis of Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone
- Field : Organic Chemistry
- Application : 3-(3-Pyridyl)propylamine is used in the synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .
- Methods : The specific methods of application or experimental procedures are not provided in the available resources .
- Results : The outcome of this process is the production of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .
properties
IUPAC Name |
3-pyridin-3-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNQULHHZYJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661761 | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)propan-1-amine hydrochloride | |
CAS RN |
84359-17-1 | |
| Record name | 3-Pyridinepropanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84359-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1390720.png)


